Dimethyl diethyl pyrophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

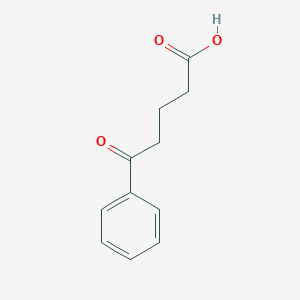

Dimethyl diethyl pyrophosphate (DMPP) is a widely used organophosphate compound that is used as a pesticide and soil fumigant. It is a colorless liquid with a strong odor and is highly toxic to humans and animals. DMPP is commonly used in agriculture to control pests and improve crop yields. In recent years, there has been a growing interest in the scientific research application of DMPP due to its potential as a soil nitrification inhibitor.

Wirkmechanismus

Dimethyl diethyl pyrophosphate inhibits the activity of soil microorganisms that are responsible for nitrification by binding to the active site of the enzyme responsible for the oxidation of ammonium to nitrite. This prevents the conversion of ammonium to nitrite, which slows down the nitrification process.

Biochemische Und Physiologische Effekte

Dimethyl diethyl pyrophosphate is highly toxic to humans and animals and can cause a range of biochemical and physiological effects. It acts as a cholinesterase inhibitor, which can lead to the accumulation of acetylcholine in the nervous system. This can cause a range of symptoms, including nausea, vomiting, muscle weakness, and respiratory distress. In severe cases, it can lead to convulsions, coma, and death.

Vorteile Und Einschränkungen Für Laborexperimente

Dimethyl diethyl pyrophosphate is a useful tool for studying the effects of nitrification inhibition on plant growth and soil health. It can be used in lab experiments to simulate the effects of soil nitrification inhibition on plant growth and nutrient uptake. However, its toxicity limits its use in experiments involving living organisms, and care must be taken to ensure that it is handled safely.

Zukünftige Richtungen

There are several future directions for research on Dimethyl diethyl pyrophosphate, including:

1. Development of new synthesis methods that are more efficient and environmentally friendly.

2. Investigation of the long-term effects of Dimethyl diethyl pyrophosphate on soil health and microbial communities.

3. Exploration of the potential of Dimethyl diethyl pyrophosphate as a tool for reducing greenhouse gas emissions from agriculture.

4. Development of new formulations of Dimethyl diethyl pyrophosphate that are less toxic and more effective.

5. Investigation of the potential of Dimethyl diethyl pyrophosphate as a tool for improving the efficiency of nitrogen fertilizer use in agriculture.

In conclusion, Dimethyl diethyl pyrophosphate is a widely used organophosphate compound with potential as a soil nitrification inhibitor. It has been shown to inhibit the activity of soil microorganisms that are responsible for nitrification, which can help to reduce the leaching of nitrate into groundwater and improve the efficiency of nitrogen fertilizer use. However, its high toxicity limits its use in experiments involving living organisms, and care must be taken to ensure that it is handled safely. There are several future directions for research on Dimethyl diethyl pyrophosphate, including the development of new synthesis methods, investigation of its long-term effects on soil health, and exploration of its potential as a tool for reducing greenhouse gas emissions from agriculture.

Synthesemethoden

Dimethyl diethyl pyrophosphate is synthesized by reacting diethyl phosphite with methyl iodide in the presence of a base. The reaction produces Dimethyl diethyl pyrophosphate as a colorless liquid with a boiling point of 128-130°C. The synthesis method is relatively simple and can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

Dimethyl diethyl pyrophosphate has been widely studied for its potential as a soil nitrification inhibitor. Nitrification is the process by which soil microorganisms convert ammonium into nitrate, which is an essential nutrient for plant growth. However, excessive nitrification can lead to the leaching of nitrate into groundwater, which can cause environmental problems. Dimethyl diethyl pyrophosphate has been shown to inhibit nitrification by inhibiting the activity of soil microorganisms that are responsible for nitrification. This can help to reduce the leaching of nitrate into groundwater and improve the efficiency of nitrogen fertilizer use.

Eigenschaften

CAS-Nummer |

1474-74-4 |

|---|---|

Produktname |

Dimethyl diethyl pyrophosphate |

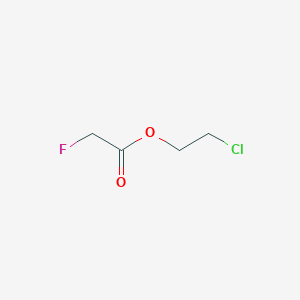

Molekularformel |

C6H16O7P2 |

Molekulargewicht |

262.13 g/mol |

IUPAC-Name |

diethoxyphosphoryl dimethyl phosphate |

InChI |

InChI=1S/C6H16O7P2/c1-5-11-15(8,12-6-2)13-14(7,9-3)10-4/h5-6H2,1-4H3 |

InChI-Schlüssel |

BEZLAYYFGVADSA-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OP(=O)(OC)OC |

Kanonische SMILES |

CCOP(=O)(OCC)OP(=O)(OC)OC |

Andere CAS-Nummern |

1474-74-4 |

Synonyme |

Diphosphoric acid P1,P1-diethyl-P2,P2-dimethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.